COX-1 vs. COX-2 Inhibition Selectivity: Lith-O-Asp Compared to ASA Class Profile
Lith-O-Asp exhibits a 42-fold selectivity for COX-1 over COX-2 (IC50 5 μg/mL vs. 210 μg/mL) . This potency and selectivity profile is intrinsic to the acetylsalicylate moiety and is a critical differentiator for researchers requiring specific COX-1 inhibition without off-target COX-2 effects at low concentrations. While standard acetylsalicylic acid (ASA) shares this mechanism, the lithium salt form of Lith-O-Asp provides a distinct pharmacokinetic and pharmacodynamic profile in vivo, as detailed in other evidence items.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1: 5 μg/mL; COX-2: 210 μg/mL |
| Comparator Or Baseline | ASA class (irreversible COX inhibitor baseline) |
| Quantified Difference | 42-fold selectivity for COX-1 over COX-2 |
| Conditions | In vitro enzyme assay; compound concentration in μg/mL |
Why This Matters
Enables precise experimental design for studies targeting COX-1 mediated pathways, such as platelet aggregation or certain inflammatory models, while minimizing confounding COX-2 effects.
